Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl-
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Overview
Description
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is a synthetic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a bromophenyl group at the 1-position, a dimethylamino group at the 5-position, and a methyl group at the 3-position of the uracil ring. Uracil derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine.
Methylation: The methyl group is added at the 3-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted uracil derivatives.
Scientific Research Applications
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity to specific targets, while the dimethylamino group can influence the compound’s solubility and bioavailability. The methyl group at the 3-position may contribute to the compound’s stability and overall activity.
Comparison with Similar Compounds
Similar Compounds
- Uracil, 1-(p-chlorophenyl)-5-(dimethylamino)-3-methyl-
- Uracil, 1-(p-fluorophenyl)-5-(dimethylamino)-3-methyl-
- Uracil, 1-(p-methylphenyl)-5-(dimethylamino)-3-methyl-
Uniqueness
Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
53727-37-0 |
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Molecular Formula |
C13H14BrN3O2 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-(dimethylamino)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14BrN3O2/c1-15(2)11-8-17(13(19)16(3)12(11)18)10-6-4-9(14)5-7-10/h4-8H,1-3H3 |
InChI Key |
ZHYCVFLAKNLPAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=C(C=C2)Br)N(C)C |
Origin of Product |
United States |
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